molecular formula C6H7N3O2 B1351183 1-Hydroxybenzotriazole hydrate CAS No. 80029-43-2

1-Hydroxybenzotriazole hydrate

Cat. No. B1351183
CAS RN: 80029-43-2
M. Wt: 153.14 g/mol
InChI Key: PJUPKRYGDFTMTM-UHFFFAOYSA-N
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Description

1-Hydroxybenzotriazole hydrate (HOBt hydrate) is a hydrated form of HOBt . It is a nucleophilic additive commonly used in synthetic chemistry . It is widely employed as a catalyst or stoichiometric additive to accelerate nucleophilic acyl substitution reactions, specifically amidations . Additionally, it is also used in the synthesis of peptides and nucleotides .


Synthesis Analysis

A synthesis technique of 1-hydroxybenzotriazole involves dissolving o-Nitrochlorobenzene in toluene, adding hydrazine hydrate, stirring for 10-20 minutes, heating up, incubating between 110-120 ℃, backflow reaction for 3-5 hours, and separating the water that the reaction generates .


Molecular Structure Analysis

The molecular formula of 1-Hydroxybenzotriazole hydrate is C6H5N3O . Its molecular weight is 135.1234 .


Chemical Reactions Analysis

1-Hydroxybenzotriazole hydrate is used as a condensation reagent to prepare Poly-γ-glutamic acid methyl ester from a dimer of γ-glutamic acid . It is also used to prepare Oxadiazoles via cyclo condensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives .


Physical And Chemical Properties Analysis

1-Hydroxybenzotriazole hydrate is a solid substance . It has a melting point of 155-158 °C .

Scientific Research Applications

1-Hydroxybenzotriazole hydrate, often abbreviated as HOBt, is a nucleophilic additive commonly used in synthetic chemistry . It is widely employed as a catalyst or stoichiometric additive to accelerate nucleophilic acyl substitution reactions, specifically amidations . Additionally, it is also used in the synthesis of peptides and nucleotides .

  • Peptide Synthesis : HOBt is used as a coupling reagent to synthesize amides by the condensation reaction between the activated ester/acid and the amino group of protected amino acids . It is also used as a racemization suppressor during peptide synthesis .

  • Oligonucleotide Couplings : HOBt is used as an additive in oligonucleotide couplings .

  • Preparation of Poly(ethylene glycol)methyl ether-grafted CTS (mPEG-g-CTS) : HOBt is used in the preparation of poly(ethylene glycol)methyl ether-grafted CTS (mPEG-g-CTS) .

  • Synthesis of Oxadiazoles : HOBt can be used to prepare Oxadiazoles via cyclo condensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives .

  • Preparation of Poly-γ-glutamic acid methyl ester : HOBt can be used as a condensation reagent to prepare Poly-γ-glutamic acid methyl ester from a dimer of γ-glutamic acid .

  • Solid Phase Peptide Synthesis : HOBt can be used in the solid phase peptide synthesis on TCNEO (tetracyanoethylene oxide)-modified graphite .

  • Preparation of Amide Derivatives of Ionophoric Antibiotics : HOBt can be used for the synthesis of amide derivatives of ionophoric antibiotics .

  • Condensation Reagent in the Preparation of Poly-γ-glutamic Acid Methyl Ester : HOBt can be used as a condensation reagent to prepare Poly-γ-glutamic acid methyl ester from a dimer of γ-glutamic acid .

  • Synthesis of Oxadiazoles via Cyclo Condensation of Amidoximes : HOBt can be used to prepare Oxadiazoles via cyclo condensation of amidoximes with trifluoroacetic anhydride or benzoic acid derivatives .

  • Solid Phase Peptide Synthesis on TCNEO (Tetracyanoethylene Oxide)-Modified Graphite : HOBt can be used in the solid phase peptide synthesis on TCNEO (tetracyanoethylene oxide)-modified graphite .

Safety And Hazards

1-Hydroxybenzotriazole hydrate is classified as an explosive and an eye irritant . It is harmful to aquatic life with long-lasting effects . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

1-Hydroxybenzotriazole hydrate can be used to synthesize β-peptides via microwave-assisted amino acid coupling . It can also be used in the spot synthesis of glycopeptides .

properties

IUPAC Name

1-hydroxybenzotriazole;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O.H2O/c10-9-6-4-2-1-3-5(6)7-8-9;/h1-4,10H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUPKRYGDFTMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30924462
Record name 1H-Benzotriazol-1-ol--water (1/1)
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Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxybenzotriazole hydrate

CAS RN

123333-53-9, 80029-43-2
Record name 1-Hydroxy-1H-benzotriazole hydrate (1:?)
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Record name 1-Hydroxybenzotriazole hydrate
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Record name 1-Hydroxybenzotriazole monohydrate
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Record name 1H-Benzotriazol-1-ol--water (1/1)
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Record name 1H-Benzotriazole, 1-hydroxy-, hydrate (1:?)
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Record name 1-Hydroxybenzotriazole Monohydrate
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Record name 1-HYDROXYBENZOTRIAZOLE MONOHYDRATE
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Synthesis routes and methods I

Procedure details

To a solution of 3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine (compound obtained in Reference Example 1(4), 165 mg) in chloroform (1.0 mL containing amylene) was added the compound obtained in Reference Example 13(2), water-soluble carbodiimide HCl (123 mg), 1-hydroxybenzotriazole monohydrate (97 mg), and triethylamine (178 μL) and the mixture was stirred at room temperature overnight. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution (2 mL) and the mixture was stirred and extracted with chloroform. The extract was concentrated in vacuo and the resultant crude product was purified by a column chromatography on silica gel (solvent; hexane/ethyl acetate=90/10 to 70/30) to give 6-(2-chlorophenyl)-7-(4-chlorophenyl)-3-[N-(4-tetrahydrothiopyranyl)carbamoyl]pyrazolo[1,5-a]pyrimidine (50 mg; yield: 24%) as a pale yellow powder.
Name
3-carboxy-6-(2-chlorophenyl)-7-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
123 mg
Type
reactant
Reaction Step Two
Quantity
178 μL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a similar manner to Example 5, Compound 38 (240 mg, 36%) was obtained using (E)-3-[2-(1H-indazol-3-yl)vinyl]benzoic acid (500 mg, 1.89 mmol) obtained in a similar manner to Step 6 of Example 1, N-acetylethylenediamine (290 mg, 3.82 mmol), 1-hydroxybenzotriazole monohydrate (332 mg, 2.46 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (510 mg, 2.66 mmol) and N-methylmorpholine (420 μL, 3.82 μmmol).
Quantity
420 μL
Type
reactant
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
3,310
Citations
DS Treitler, AS Marriott, J Chadwick… - … Process Research & …, 2019 - ACS Publications
… 1-Hydroxybenzotriazole hydrate (HOBt) was obtained from several commercial sources. Hydrazine monohydrate, 64–65% (catalog # 207942), hydrazine monohydrochloride (catalog # …
Number of citations: 10 pubs.acs.org
B Rzeszotarska, E Masiukiewicz - Organic Preparations and …, 1984 - Taylor & Francis
… After a further 3 hrs stirring, 1-hydroxybenzotriazole hydrate (4.22 g, 25 mmol) was added and the mixture cooled to-10': then dicyclohexylcarbodiimide (5.67 g, 27.5 mmol) in …
Number of citations: 2 www.tandfonline.com
JD Glass, M Pelzig - … Journal of Peptide and Protein Research, 1978 - Wiley Online Library
Benzyloxycarbonylarginine p‐nitrophenyl ester has been prepared by the p‐nitrophenyltrifluoroacetate method. The p‐nitrophenyl ester derivative was isolated as its crystalline picrate …
Number of citations: 28 onlinelibrary.wiley.com
RR Montgomery, NC Chromey - Journal of the American …, 1992 - journals.sagepub.com
… Skin Irritation: A dose of 0.5 g 1-hydroxybenzotriazole hydrate was applied to the clipped, intact skin of the back of 6 male New Zealand White rabbits under a semi-occlusive wrapping. …
Number of citations: 2 journals.sagepub.com
VJ Fiorina, RJ Dubois, S Brynes - Journal of Medicinal Chemistry, 1978 - ACS Publications
… g, 18.4 mmol), 1-hydroxybenzotriazole hydrate (2.5 g, 18.4 … was mixed with 1-hydroxybenzotriazole hydrate (2.5 g, 18.4 … g, 11.1 mmol), and 1hydroxybenzotriazole hydrate (1.4 g, 10.6 …
Number of citations: 100 pubs.acs.org
PJ Dunn, W Hoffmann, Y Kang… - … process research & …, 2005 - ACS Publications
… In our hands 1-hydroxybenzotriazole hydrate was not shock sensitive when subjected to an impact of 50−100 J. However some other workers have reported that this material is shock …
Number of citations: 34 pubs.acs.org
M Bremerich, CM Conrads, T Langletz… - Angewandte …, 2019 - Wiley Online Library
… First, aromatic or heteroaromatic diazonium salts are reacted with the bench-stable reagent N-tritylsulfinylamine (1) and 1-hydroxybenzotriazole hydrate in the presence of N-…
Number of citations: 49 onlinelibrary.wiley.com
R Ifriadi, Y Nurulita, A Dahliaty… - Journal of Physics …, 2021 - iopscience.iop.org
… Addition of 0.1 to 5 mM of 1-hydroxybenzotriazole hydrate (HBT) to the decolorization assay … was the chemicals 1hydroxybenzotriazole hydrate (HBT) (Cat. No. 54802) and 2,2’-azino-di-…
Number of citations: 0 iopscience.iop.org
F Schubert, K Pagel, M Rossi, S Warnke, M Salwiczek… - w0.rz-berlin.mpg.de
… (R)-(Fmoc-amino)-2-methylpropionic acid, β2hAla) were preactivated for seven minutes using equimolar amounts of N,N’-diisopropylcarbodiimide and 1-hydroxybenzotriazole hydrate …
Number of citations: 3 w0.rz-berlin.mpg.de
F Sanda, T Fujiyama, T Endo - Journal of Polymer Science Part …, 2001 - Wiley Online Library
… D-glutamic acids, and the obtained dimers were subjected to polycondensation with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride and 1-hydroxybenzotriazole hydrate …
Number of citations: 50 onlinelibrary.wiley.com

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